(79Br)Hydrogen bromide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14336-94-8 |
|---|---|
Molecular Formula |
BrH |
Molecular Weight |
79.9263 g/mol |
IUPAC Name |
bromane |
InChI |
InChI=1S/BrH/h1H/i1-1 |
InChI Key |
CPELXLSAUQHCOX-BJUDXGSMSA-N |
SMILES |
Br |
Isomeric SMILES |
[79BrH] |
Canonical SMILES |
Br |
Synonyms |
Bromine Bromine 79 Bromine-79 |
Origin of Product |
United States |
High Resolution Spectroscopic Characterization of 79br Hydrogen Bromide
Infrared and Fourier Transform Spectroscopy of (79Br)Hydrogen Bromide
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for probing the vibrational transitions in molecules. For a diatomic molecule like H⁷⁹Br, these transitions are invariably coupled with rotational transitions, giving rise to a rich and well-defined ro-vibrational spectrum.
Ro-vibrational Analysis of Fundamental and Hot Bands
The infrared spectrum of H⁷⁹Br is characterized by a series of absorption lines corresponding to transitions between different rotational levels of the ground vibrational state (v=0) and the first excited vibrational state (v=1). This set of transitions is known as the "fundamental band." The spectrum is typically resolved into two distinct branches: the P-branch, which corresponds to transitions where the rotational quantum number J decreases by one (ΔJ = -1), and the R-branch, where J increases by one (ΔJ = +1). libretexts.org
In addition to the fundamental band, "hot bands" can be observed at higher temperatures. These transitions originate from an already excited vibrational state (v > 0). For H⁷⁹Br, analyses of the 1–0 (fundamental), 2–1, and 3–2 bands have been performed, allowing for a comprehensive characterization of the molecule's potential energy curve and the effects of anharmonicity.
Measurement and Analysis of Line Positions and Intensities
Precise measurements of the line positions within the ro-vibrational spectrum provide critical data for determining the molecule's structure and dynamics. High-resolution studies have accurately determined the band center of the fundamental transition for H⁷⁹Br to be 2,558.94 cm⁻¹. wikimedia.orgnih.gov The individual line positions in the P and R branches have also been meticulously recorded. chegg.com The analysis of these line positions reveals that the spacing between adjacent lines is not constant, a consequence of the interaction between vibration and rotation and the effects of centrifugal distortion. libretexts.org
The intensities of the absorption lines are also a key area of study, as they relate to the transition probabilities and the population distribution of the rotational states. Absolute intensity measurements have been used to calculate the dipole moment function of the H⁷⁹Br molecule. nist.gov
Observed Ro-vibrational Transition Frequencies for the Fundamental Band of (79Br)HBr
| Transition | Initial J | Frequency (cm⁻¹) |
|---|---|---|
| R(0) | 0 | 2642.60 |
| R(1) | 1 | 2658.36 |
| P(1) | 1 | 2609.67 |
| P(2) | 2 | 2592.51 |
Data sourced from reference chegg.com.
Determination of Spectroscopic Constants from Infrared Data
The detailed analysis of the positions of many lines in the infrared spectrum allows for the extraction of precise spectroscopic constants. These constants describe the vibrational and rotational energy levels of the molecule. For (79Br)HBr, these constants have been determined with high accuracy. The anharmonicity constants, ωex_e and ωey_e, account for the deviation of the molecular vibration from a simple harmonic oscillator. nih.gov The vibration-rotation interaction constant, αe, describes how the rotational constant changes with the vibrational state.
Vibrational and Rotational Spectroscopic Constants of (79Br)HBr from Infrared Data
| Constant | Symbol | Value (cm⁻¹) | Description |
|---|---|---|---|
| Harmonic Vibrational Frequency | ωe | 2649.42 | Vibrational frequency for infinitesimal amplitude |
| Anharmonicity Constant | ωex_e | 45.58 | First anharmonicity correction |
| Anharmonicity Constant | ωey_e | 0.072 | Second anharmonicity correction |
| Equilibrium Rotational Constant | Be | 8.46488 | Rotational constant at the equilibrium bond distance |
| Vibration-Rotation Interaction | αe | 0.23328 | Describes the change in B with vibrational state |
Rotational and Microwave Spectroscopy of (79Br)Hydrogen Bromide
Rotational and microwave spectroscopy probe the transitions between rotational energy levels within the same vibrational state. These techniques offer exceptionally high resolution, allowing for the determination of rotational constants and other subtle parameters with great precision.
Determination of Rotational Constants and Centrifugal Distortion Parameters
Studies in the microwave and terahertz regions have yielded highly accurate values for the rotational constants of (79Br)HBr in its ground (v=0) and first excited (v=1) vibrational states. researchgate.net As a molecule rotates, the centrifugal force causes a slight increase in the bond length. This effect, known as centrifugal distortion, is accounted for by parameters such as D and H. The rotational constant B is related to the moment of inertia and thus the bond length of the molecule, while the centrifugal distortion constant D corrects for the non-rigidity of the bond. ias.ac.in
Rotational and Centrifugal Distortion Constants for (79Br)HBr
| Constant | Symbol | Value (cm⁻¹) | Description |
|---|---|---|---|
| Ground State Rotational Constant (v=0) | B₀ | 8.3482 | Rotational constant in the ground vibrational state |
| First Excited State Rotational Constant (v=1) | B₁ | 8.1157 | Rotational constant in the first excited vibrational state |
| Equilibrium Centrifugal Distortion | De | 3.513 x 10⁻⁴ | Correction for non-rigid rotor behavior at equilibrium |
Data compiled from reference nist.gov.
Analysis of Pure Rotational Transitions
Pure rotational transitions of H⁷⁹Br have been observed in the far-infrared and terahertz regions of the electromagnetic spectrum. researchgate.net The analysis of these transitions provides a direct measurement of the energy spacing between rotational levels. For instance, the J = 2 ← 1 transition for H⁷⁹Br has been observed in the terahertz region. researchgate.net A global analysis fitting all available rotational transitions to a Dunham-type Hamiltonian allows for the determination of a comprehensive set of isotopically invariant parameters, which can be used to predict the spectral properties of other HBr isotopologues. researchgate.net These high-resolution studies can also resolve hyperfine structure, which arises from the interaction of the nuclear spins with the molecular rotation, providing even deeper insight into the molecule's electromagnetic properties. researchgate.net
Nuclear Quadrupole Resonance (NQR) and Nuclear Magnetic Resonance (NMR) Spectroscopy of (79Br)
The bromine-79 (79Br) nucleus possesses a nuclear spin of I = 3/2 and a significant nuclear electric quadrupole moment, making it amenable to both Nuclear Quadrupole Resonance (NQR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide profound insights into the electronic environment surrounding the bromine nucleus in hydrogen bromide (HBr). Both 79Br and 81Br isotopes are NMR active, but 79Br is less sensitive and typically yields broader signals in liquid-state NMR. However, its resonance frequency is very close to that of 13C, often allowing it to be observed with a carbon-specific probe.
Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful method for investigating the electric field gradient (EFG) at the site of a quadrupolar nucleus. In the context of (79Br)Hydrogen Bromide, NQR directly measures the interaction between the 79Br nuclear quadrupole moment (eQ) and the EFG (eq) generated by the surrounding electron distribution. This interaction is quantified by the nuclear quadrupole coupling constant (NQCC), e2qQ/h.
For spin-3/2 nuclides like 79Br, the NQR spectrum yields a single frequency, which is related to the product of the quadrupole coupling constant (CQ) and the asymmetry parameter (η). The NQCC is highly sensitive to the molecular environment, including factors like hydrogen bonding. For instance, studies on anilinium bromides revealed a large 79Br-NQR frequency (17.780 MHz at 77 K for C6H5NH3⊕Brominus), which was interpreted in terms of N-H…Brominus hydrogen bonding.
The ratio of the quadrupole couplings for 79Br and 81Br in the same chemical environment is expected to be constant and approximately equal to the ratio of their nuclear quadrupole moments, which is about 1.19. Deviations from this ratio can indicate specific molecular interactions or effects like nuclear polarization. The large quadrupole moments of the bromine isotopes make NQR frequencies extremely sensitive to subtle changes in crystallographic and electronic environments.
| Property | Value |
|---|---|
| Natural Abundance (%) | 50.69 |
| Nuclear Spin (I) | 3/2 |
| Quadrupole Moment (Q) (barn) | +0.313 |
| Magnetogyric Ratio (107 rad T-1 s-1) | 6.725616 |
| Resonance Frequency (MHz) at 11.744T | 125.267 |
While 81Br is often the preferred nucleus for liquid-state NMR due to its narrower signals and higher sensitivity, 79Br NMR spectroscopy has proven to be a practical and valuable tool, particularly for kinetic analysis. It has been successfully used to monitor reactions where the bromide ion is produced, such as the Menschutkin reaction of pyridine (B92270) with benzyl (B1604629) bromides and Heck coupling processes. Kinetic analyses performed using 79Br NMR are consistent with those from 1H NMR, demonstrating its reliability. This technique is especially useful for following reactions that may be difficult to analyze by other methods.
The chemical shift of 79Br is also a sensitive probe of the local environment. Studies on KBr powder have shown that the 79Br chemical shift has a linear dependence on temperature, with a slope of approximately -0.0250 ppm/K. This property allows 79Br NMR to be used as a method for determining internal sample temperatures in magic-angle spinning (MAS) NMR experiments, covering a wide range from 20 K to over 320 K. The proximity of the 79Br NMR frequency to that of 13C is a significant practical advantage in such applications. The relaxation time of the 79Br nucleus is influenced by factors such as the concentration of electrolytes and the size of surrounding cations, which affects ion-solvent interactions.
| Parameter | Details | Reference |
|---|---|---|
| Standard Reference | 0.01M NaBr (aqueous solution) | |
| Absolute Frequency | 25.053980 MHz (relative to 100.00 MHz of TMS) | |
| Temperature Dependence of Chemical Shift (in KBr) | -0.0250 ± 0.0004 ppm/K |
Analysis of Dipole Matrix Elements and Transition Strengths for (79Br)Hydrogen Bromide
The analysis of vibration-rotation spectra provides detailed information about the molecular potential and the electric dipole moment function of a molecule. For (79Br)Hydrogen Bromide, absolute intensities of spectral lines have been measured to determine the dipole moment function. The dipole moment matrix elements, Mv'0(m), are key quantities that determine the strengths of rovibrational transitions. These elements represent the probability of a transition occurring between different vibrational (v) and rotational (J) states.
Researchers have calculated these matrix elements for H79Br by first generating vibration-rotation energy states and their corresponding wavefunctions through numerical solutions of the Schrödinger equation with an anharmonic potential function. From experimentally determined line strengths, the dipole moment matrix elements are evaluated. These elements are then used to calculate the dipole moment coefficients (M0, M1, etc.), which define the dipole moment function as a polynomial expansion. One calculated dipole moment function for H79Br is given by: μel(r) = +0.788 + 0.315(r-re) + 0.575(r-re)2 in units of Debye. The calculation of these matrix elements is crucial for understanding transition probabilities in diatomic molecules.
Advanced Spectroscopic Techniques for (79Br)Hydrogen Bromide Studies
The study of this compoundhas benefited from a range of advanced spectroscopic techniques that provide high-resolution data on its molecular structure and dynamics. Solid-state NMR spectroscopy, despite the challenges posed by the extremely large spectral widths of covalently bonded bromine, offers unique insights. Techniques like magic-angle spinning (MAS) are employed, and the 79Br signal in ionic compounds like KBr can be used for precise temperature calibration and magic-angle adjustment.
In the realm of quadrupole resonance, Zeeman-perturbed NQR and nutation NQR are advanced methods used to extract the individual components of the electric field gradient tensor (the coupling constant CQ and the asymmetry parameter η) from the single resonance line observed in a standard 1D NQR spectrum. Furthermore, computational quantum chemical methods, such as Density Functional Theory (DFT), are increasingly used in conjunction with experimental spectroscopy. These calculations can optimize molecular structures, predict vibrational (infrared and Raman) spectra, and help in the assignment of complex experimental data, providing a deeper understanding of phenomena like hydrogen bonding in bromide-containing compounds.
Theoretical and Computational Investigations of 79br Hydrogen Bromide Systems
Ab Initio and Quantum Chemical Calculations for (79Br)Hydrogen Bromide
Ab initio and quantum chemical calculations provide fundamental insights into the electronic structure and properties of (79Br)Hydrogen bromide (H79Br) from first principles, without reliance on empirical data. These computational methods are crucial for understanding molecular characteristics that are difficult or impossible to measure experimentally.
The precise determination of the molecular structure and energetics of H79Br is a foundational goal of quantum chemistry. Various computational methods, differing in their treatment of electron correlation, have been employed to calculate properties like bond length and total energy. High-level coupled-cluster methods, such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are considered the gold standard for accuracy in predicting thermochemical properties. nih.gov Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) offer a balance between computational cost and accuracy, making them widely used for geometry optimizations and energy calculations. nih.govuwosh.edunist.gov
Geometry optimizations performed using different levels of theory yield bond lengths that can be compared with the experimentally measured value of approximately 0.1414 nm. uwosh.edu For instance, calculations using the semi-empirical AM1 method and the ab initio 6-31G and DZV basis sets all produce a bond length of 0.142 nm, which is very close to the experimental value. uwosh.edu A calculation at the MP2 level with a daug-cc-pVTZ basis set resulted in a slightly longer bond length of 1.4065 Å (0.14065 nm). nist.gov These studies demonstrate that while different methods provide slightly varying results, modern computational approaches can predict the molecular structure of HBr with high fidelity.
The table below summarizes the calculated bond lengths for hydrogen bromide using various theoretical methods.
| Method/Basis Set | Calculated Bond Length (nm) | Reference |
| AM1 | 0.142 | uwosh.edu |
| PM3 | 0.147 | uwosh.edu |
| 3-21G | 0.143 | uwosh.edu |
| 6-31G | 0.142 | uwosh.edu |
| DZV | 0.142 | uwosh.edu |
| MP2/daug-cc-pVTZ | 0.14065 | nist.gov |
| Experimental | 0.14144 | uwosh.edu |
The interaction between the nuclear quadrupole moment of an atom and the electric field gradient (EFG) at its nucleus provides sensitive information about the electronic environment within a molecule. ncl.ac.uk For nuclei with a spin greater than 1/2, such as 79Br, this interaction can be measured experimentally via rotational spectroscopy. tandfonline.comaps.org Theoretical calculations of the EFG at the bromine nucleus in H79Br are critical for interpreting these experimental data.
Highly accurate quantum-chemical calculations, employing sophisticated methods like coupled-cluster theory and accounting for relativistic effects, have been performed to determine the EFG at the 79Br nucleus. tandfonline.comresearchgate.net These theoretical EFG values are then combined with experimental nuclear quadrupole coupling constants (NQCC) to refine the value of the 79Br nuclear quadrupole moment (Q). tandfonline.comresearchgate.net
Recent high-level calculations on the hydrogen bromide molecule have yielded a value for Q(79Br) of 309.3 millibarns (mb). tandfonline.comresearchgate.net When combined with data from calculations on the isolated bromine atom (308.1 mb), this work led to a suggested new standard value for the 79Br quadrupole moment of 308.7(20) mb. tandfonline.comresearchgate.net This represents a notable refinement from the previously accepted value of 313(3) mb, showcasing the power of combining advanced computational chemistry with spectroscopic measurements to determine fundamental nuclear properties. tandfonline.comresearchgate.net
Even at absolute zero, molecules are not static but undergo zero-point motion. The energy associated with this motion, known as the zero-point vibrational energy (ZPVE), is a quantum mechanical effect that must be accounted for in high-accuracy theoretical calculations. tandfonline.comnih.gov For a diatomic molecule like HBr, the ZPVE corresponds to the energy of the ground vibrational state (v=0).
In theoretical thermochemistry, ZPVE is a standard correction applied to the electronic energy to obtain the total energy at 0 K. nih.gov For example, in calculations aiming for "chemical accuracy" (±1 kcal/mol), the ZPVE is typically computed at a reliable level of theory (e.g., Hartree-Fock or DFT) and often scaled by an empirical factor to better match experimental vibrational frequencies. nih.gov A calculation for HBr at the MP2/daug-cc-pVTZ level determined an unscaled ZPVE of 1379.7 cm⁻¹. nist.gov
Furthermore, zero-point vibrational corrections are essential in the precise calculation of other molecular properties. In the refinement of the 79Br nuclear quadrupole moment, zero-point vibrational corrections were explicitly considered to achieve a highly accurate theoretical value for the electric field gradient in HBr. tandfonline.comresearchgate.net The inclusion of these corrections ensures that the calculated property is averaged over the vibrational motion of the molecule, providing a more realistic comparison with experimental data. nih.gov
Computational Thermochemistry and Kinetic Simulations Involving (79Br)Hydrogen Bromide
Computational thermochemistry aims to predict the thermodynamic properties of molecules, such as enthalpies of formation, and the energetics of chemical reactions. nih.gov For HBr, these methods are used to model its behavior in various chemical environments. High-level composite methods, such as the Gaussian-n (G-n) theories, have been developed to achieve high accuracy by combining results from different levels of theory and basis sets, along with corrections for ZPVE and other effects. nih.gov The ultimate goal of these methods is to predict thermochemical data within chemical accuracy, which is crucial for systems where experimental data is unavailable or uncertain. nih.gov
Kinetic simulations, often built upon a foundation of quantum chemical calculations, are used to study the rates and mechanisms of reactions involving HBr. A key component of these simulations is the potential energy surface (PES), which maps the energy of the system as a function of its geometry. By performing trajectory calculations on the PES, researchers can simulate the dynamics of a reaction and calculate rate coefficients. researchgate.net
A recent study combined experimental measurements with quasiclassical trajectory calculations to investigate the kinetics of the CH3 + HBr → CH4 + Br reaction over a wide temperature range. researchgate.net The theoretical calculations were performed on a previously developed PES and showed excellent agreement with the experimental results. researchgate.net This work demonstrates how computational simulations can provide a detailed understanding of reaction dynamics that complements experimental findings.
Potential Energy Surface Characterization and Dynamics Simulations
The potential energy surface (PES) is a central concept in theoretical chemistry, representing the energy of a molecular system as a function of the positions of its atoms. researchgate.net For reactions involving HBr, an accurate PES is essential for performing reliable dynamics simulations to understand reaction mechanisms, cross sections, and product state distributions.
Ab initio methods are used to calculate a large number of single-point energies at different molecular geometries, which are then fitted to an analytical function to create a global PES. researchgate.net For the H + HBr reaction, a new global PES for the ground state of the BrH2 system was constructed using approximately 63,000 ab initio points calculated at the multireference configuration interaction (MRCI) level. researchgate.net This highly accurate PES was then used in quantum wave packet dynamics studies to calculate reaction probabilities and cross sections, showing good agreement with experimental data. researchgate.net
Dynamics simulations are also used to study intermolecular interactions. The PES for the van der Waals complex He⋯HBr was calculated at the CCSD(T) level. rsc.org This surface was subsequently used in classical, quantum mechanical, and molecular dynamics (MD) simulations to calculate transport properties like viscosity and diffusion coefficients. rsc.org Similarly, semiempirical potential energy surfaces have been constructed for the Br–HBr complex to investigate its bound states, which are relevant to the entrance and exit valleys of the Br + HBr reaction. rsc.orgresearchgate.net
Application of Spectroscopic Theories (e.g., Dunham's Theory, Watson's Hamiltonian)
Theoretical models are indispensable for analyzing and interpreting high-resolution spectroscopic data. For diatomic molecules like H79Br, the energy levels of its rovibrational states can be accurately described by expansions based on Dunham's theory. researchgate.net This formalism expresses the energy levels as a power series in the vibrational (v) and rotational (J) quantum numbers, with the coefficients being the familiar spectroscopic constants (ωe, ωexe, Be, αe, etc.). nist.gov
In a practical application, the pure rotational spectra of HBr isotopomers, including H79Br, were measured in the terahertz region for both the ground (v=0) and first excited (v=1) vibrational states. researchgate.net The analysis of these transitions, along with other available data, involved fitting the spectra to a Dunham-type Hamiltonian. researchgate.net This process allowed for the determination of a precise set of isotopically invariant parameters, including coefficients that describe the vibrational and rotational dependence of the nuclear hyperfine constants. researchgate.net
The constants derived from such analyses, like those compiled in the NIST Chemistry WebBook, provide a compact and precise representation of the molecule's potential energy curve near its equilibrium geometry. nist.gov These parameters are fundamental not only for spectroscopy but also as benchmarks for validating the accuracy of ab initio potential energy surfaces.
Isotopic Phenomena and Kinetic Effects Involving 79br Hydrogen Bromide
Kinetic Isotope Effects (KIE) in Reactions Involving (79Br)Hydrogen Bromide
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. pharmacy180.comcolumbia.edu The effect arises primarily from the mass difference between isotopes, which alters the zero-point vibrational energy of chemical bonds. princeton.edu A heavier isotope forms a stronger bond with a lower zero-point energy, thus requiring more energy to break, which typically results in a slower reaction rate. libretexts.org
When studying reactions involving hydrogen bromide, the most pronounced KIEs are observed upon substituting hydrogen with its heavier isotope, deuterium (B1214612) (D). This is because the mass of deuterium is double that of protium (B1232500) (¹H), leading to a significant change in the reduced mass of the H-Br bond and a substantial difference in zero-point energies. wikipedia.org
Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. pediaa.comdifference.wiki For reactions where the H-Br bond is cleaved, substituting HBr with its deuterated analog, deuterium bromide (DBr), leads to a "normal" KIE (kH/kD > 1), meaning the reaction proceeds more slowly with the heavier isotope. For example, in the reaction of the methyl radical (CH₃) with HBr, substitution of HBr with DBr results in the reaction being slower by a factor of approximately 1.8. rsc.orgrsc.org This normal KIE is attributed to the lower zero-point energy of the D-Br bond compared to the H-Br bond, making the former more difficult to break. rsc.org Similarly, studies on the reaction of the hydroxyl radical (OH) with HBr and its deuterated analogs have shown a primary KIE (kH/kD) of approximately 1.64. acs.org
Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgpediaa.com These effects are generally smaller than primary KIEs. princeton.edu In the context of (79Br)HBr reactions, an example of a secondary isotope effect can be seen when the reacting partner is deuterated. For instance, the reaction of CD₃ (trideuteromethyl radical) with HBr is about 1.4 times faster than the CH₃ + HBr reaction. rsc.orgrsc.org This is termed an "inverse" secondary isotope effect (kH/kD < 1) and is attributed to steric effects and changes in vibrational modes at the transition state rather than direct bond cleavage. princeton.edursc.org Studies of the OH + HBr reaction system also reveal a secondary KIE, with the reaction of OD + HBr showing a kH/kD of approximately 0.87. acs.org
It is important to note that while the focus is on (79Br)HBr, the primary isotopic distinction in these studies is between hydrogen and deuterium. The difference between 79Br and 81Br would manifest as a much smaller, often negligible, KIE for bromine itself, as the relative mass difference between the bromine isotopes is very small. wikipedia.org
The interplay between theoretical modeling and experimental measurement is crucial for a comprehensive understanding of kinetic isotope effects. Quasiclassical trajectory (QCT) methods, which simulate the dynamics of reacting molecules on a potential energy surface (PES), are frequently used to predict KIEs. rsc.org
For the reaction CH₃ + HBr → CH₄ + Br, QCT calculations have successfully reproduced experimental findings. nih.gov Theoretical models predicted that the reaction with DBr would be slower than with HBr, yielding a KIE ratio of about 1.8, which aligns remarkably well with experimental data. rsc.org These simulations confirm that the primary cause for the observed KIE is the difference in zero-point energy and the resulting change in vibrational amplitude of the H-Br versus D-Br bond. rsc.org
Furthermore, both experimental measurements and theoretical calculations for reactions like CH₃ + HBr and OH + HBr have shown a negative temperature dependence, where the reaction rate increases as the temperature decreases. acs.orgnih.gov Theoretical studies for the OD + HBr/DBr reactions also show a strong negative temperature dependence below 200 K, which is in qualitative and quantitative agreement with experimental results. researchgate.net This agreement between theory and experiment validates the accuracy of the potential energy surfaces used in the models and reinforces the mechanistic interpretations derived from KIE studies. nih.gov
Stable Bromine Isotopic Composition Analysis (81Br/79Br)
While kinetic studies often focus on hydrogen isotopes, the natural variation in the stable isotopes of bromine, 79Br and 81Br, provides another avenue for scientific investigation. Bromine has two stable isotopes, 79Br and 81Br, which have almost equal natural abundances of 50.69% and 49.31%, respectively. pearson.com The absolute 79Br/81Br ratio has been determined to be 1.02784. nih.gov
The analysis of the 81Br/79Br ratio is a valuable tool in atmospheric and environmental chemistry for tracing the sources and sinks of brominated compounds. researchgate.net This analysis is typically performed using continuous-flow isotope ratio mass spectrometry (IRMS) coupled with a gas chromatograph (GC). it2isotopes.com
The standard procedure involves several steps:
Conversion of bromide ions from a sample into a volatile form, commonly methyl bromide (CH₃Br). it2isotopes.com
Oxidation of the bromide, precipitation as silver bromide (AgBr), and subsequent reaction with methyl iodide to form CH₃Br gas. it2isotopes.com
Introduction of the CH₃Br gas into the GC-IRMS system for separation and isotopic analysis. it2isotopes.com
The results are reported in delta notation (δ81Br) relative to a standard, Standard Mean Ocean Bromide (SMOB). it2isotopes.com
This technique has been used to measure the bromine isotopic composition of atmospheric methyl bromide, a significant source of bromine to the stratosphere. researchgate.net Such measurements can help to differentiate between various sources and understand the atmospheric lifecycle of these compounds, with analytical precision typically around ± 0.2‰. it2isotopes.com
Comparative Spectroscopic Analysis of (79Br)Hydrogen Bromide and (81Br)Hydrogen Bromide Isotopomers
High-resolution spectroscopy allows for the direct observation of the effects of isotopic substitution on molecular energy levels. Because 79Br is slightly lighter than 81Br, the isotopomers H79Br and H81Br exhibit small but measurable differences in their rotational and vibrational spectra.
Infrared spectroscopy has been used to precisely measure the fundamental vibrational bands of both H79Br and H81Br. nih.gov The slightly different reduced masses of the two isotopomers cause a shift in their vibrational frequencies. The band center for the fundamental vibration (v=1 ← v=0) is observed at a slightly higher frequency for H79Br than for H81Br. nih.gov Similarly, rotational transitions, observed in microwave or far-infrared spectroscopy, also show distinct frequencies for the two isotopomers. researchgate.net
The table below presents a comparison of key spectroscopic constants for H79Br and H81Br derived from infrared measurements. nih.gov
| Parameter | H79Br | H81Br | Unit |
| ν₀ (Band Center) | 2,558.94 | 2,558.56 | cm⁻¹ |
| Bₑ (Rotational Constant) | 8.464884 | 8.46288 | cm⁻¹ |
| αₑ (Rotation-Vibration Constant) | 0.23328 | 0.2330 | cm⁻¹ |
| Dₑ (Centrifugal Distortion) | 3.531 x 10⁻⁴ | 3.528 x 10⁻⁴ | cm⁻¹ |
| ωₑ (Harmonic Frequency) | 2649.67 | 2649.25 | cm⁻¹ |
| ωₑxₑ (Anharmonicity Constant) | 45.58 | 45.56 | cm⁻¹ |
This interactive data table is based on data reported in the Journal of Research of the National Bureau of Standards. nih.gov
These high-precision measurements not only provide fundamental molecular data but also serve as frequency standards for calibration in the infrared region. nih.gov
Influence of Isotopic Substitution on Molecular Parameters and Vibrational Frequencies
The differences in spectroscopic constants observed between H79Br and H81Br directly reflect the influence of isotopic substitution on the molecule's physical parameters. The vibrational frequency (ν) of a diatomic molecule is dependent on the reduced mass (μ) of the system. stackexchange.com
The relationship is given by: ν ∝ 1/√μ
Since H79Br has a smaller reduced mass than H81Br, its vibrational frequency is slightly higher, an effect consistently observed in experimental data. nih.govlibretexts.org This downshift in frequency for the heavier isotopomer is a hallmark of the isotope effect in vibrational spectroscopy. libretexts.org
Similarly, the rotational constant (B) is inversely proportional to the moment of inertia (I), which in turn depends on the reduced mass and the internuclear distance (r).
B ∝ 1/I = 1/(μr²)
As the internuclear distance is virtually unaffected by isotopic substitution (the Born-Oppenheimer approximation), the rotational constant B is inversely proportional to the reduced mass. Therefore, the heavier H81Br isotopomer has a slightly smaller rotational constant than H79Br. nih.gov The excellent agreement between experimentally measured constants for H81Br and those calculated from H79Br data based on mass ratios confirms that the primary influence of this isotopic substitution is on the molecule's mass-dependent properties. nih.gov
The table below summarizes key molecular parameters for the two isotopomers.
| Parameter | H79Br | H81Br | Unit |
| Reduced Mass (μ) | 0.9954 | 0.9978 | amu |
| Harmonic Frequency (ωₑ) | 2649.67 | 2649.25 | cm⁻¹ |
| Rotational Constant (Bₑ) | 8.464884 | 8.46288 | cm⁻¹ |
| Internuclear Distance (rₑ) | 0.1413 | 0.1413 | nm |
This interactive data table is compiled from spectroscopic data. nih.govscribd.com
Molecular Interactions and Complex Formation of 79br Hydrogen Bromide
Studies of Van der Waals Complexes Involving (79Br)Hydrogen Bromide
Van der Waals forces, which encompass dispersion and dipole-induced dipole interactions, lead to the formation of weakly bound complexes. narod.rugonzaga.edulibretexts.org High-resolution rotational spectroscopy is a powerful tool for the precise characterization of the structure and dynamics of these complexes in the gas phase.
The analysis of rotational spectra of Van der Waals complexes provides detailed information about their geometry, including the distances and angles between the constituent molecules. rsc.org For instance, the study of the complex formed between thiophene (B33073) and hydrogen bromide has allowed for a detailed structural determination. rsc.org By analyzing the rotational constants of different isotopomers, the precise arrangement of the molecules can be established.
In the thiophene⋯H79Br complex, the geometry is of a "face-on" type, where the hydrogen bromide molecule is positioned above the plane of the thiophene ring. rsc.org The bromine atom is located near the perpendicular axis passing through the center of mass of the ring, with the hydrogen atom positioned between the bromine and the ring. rsc.org The HBr subunit is slightly tilted, pointing towards the sulfur atom of the thiophene molecule. rsc.org
Table 1: Spectroscopic and Structural Parameters for the Thiophene⋯H79Br Complex rsc.org
| Parameter | Value |
|---|---|
| Rotational Constants | |
| A₀ (MHz) | 4009.6365 |
| B₀ (MHz) | 884.2882 |
| C₀ (MHz) | 733.9264 |
| Structural Parameters | |
| r(S⋯H) (Å) | 2.728(3) |
| φ (angle S⋯H with C₂ axis) | 116.0(2)° |
This interactive table provides key spectroscopic and geometric data for the complex formed between thiophene and (79Br)Hydrogen bromide, as determined from rotational spectroscopy. rsc.org
Van der Waals complexes are often characterized by large-amplitude intermolecular motions, where one constituent molecule moves over a wide range relative to the other. smu.edu These motions are typically associated with low potential energy barriers and can be probed through their effects on the rotational spectra. smu.eduacs.org
For example, in complexes of aromatic rings with molecules like hydrogen halides, the H-X unit can undergo internal rotation or libration (a half-circular oscillation) with respect to the ring. smu.edu In the analogous benzene-HCl complex, the HCl subunit is calculated to have barriers to internal rotation of less than 100 cm⁻¹, allowing for significant angular motion. smu.edu Similarly, in the thiophene–water complex, a barrierless large-amplitude motion interconverts two equivalent forms of the complex, and a tunneling splitting is observed due to the internal rotation of the water molecule. acs.org These studies on similar systems suggest that the HBr subunit in complexes like thiophene⋯HBr also experiences significant internal dynamics, with the hydrogen atom undergoing wide-amplitude bending and librational motions. rsc.orgacs.org
Hydrogen Bonding Interactions with (79Br)Hydrogen Bromide
Hydrogen bonding is a stronger form of intermolecular interaction than Van der Waals forces and occurs when a hydrogen atom is bonded to a highly electronegative atom, such as bromine. quora.comacs.org (79Br)Hydrogen bromide can act as a proton donor to form hydrogen-bonded complexes with a variety of proton acceptors.
Studies on complexes of HBr with fluoropyridines have shown that the strength of the hydrogen bond can be tuned by the substitution on the pyridine (B92270) ring. wisconsin.edu The addition of fluorine atoms to the ring generally weakens the hydrogen bond. wisconsin.edu The strength of these interactions is often gauged by the frequency shift of the H-Br stretching vibration in the infrared spectrum. A larger redshift (shift to lower frequency) corresponds to a stronger hydrogen bond. wisconsin.edu
In the complex between ammonia (B1221849) and hydrogen bromide, a linear, hydrogen-bonded structure is predicted in the gas phase. jh.eduscilit.com This interaction is a classic example of a Lewis acid-base interaction, where ammonia acts as the electron pair donor (Lewis base) and HBr acts as the electron pair acceptor (Lewis acid). The strength of this hydrogen bond is significant and represents a transition towards proton transfer. jh.eduscribd.com
Microsolvation of Bromide Anion in Polar Solvents
Microsolvation studies investigate the initial steps of solvation by examining clusters of a solute molecule or ion with a small, finite number of solvent molecules. acs.org This approach bridges the gap between the gas phase and bulk solution, providing fundamental insights into ion-solvent and solvent-solvent interactions. acs.org
Theoretical studies on the microsolvation of the bromide anion (Br⁻) in polar solvents like water, methanol, and acetonitrile (B52724) have been conducted. acs.org In the protic solvents, water and methanol, the bromide ion is solvated through hydrogen bonding. The arrangement of the solvent molecules is a balance between the strong ion-solvent interactions and the hydrogen bonding network of the solvent molecules themselves. acs.org For smaller clusters (n < 5), structures where the bromide ion is on the surface of the solvent cluster are favored. acs.org
Characterization of Proton-Shared and Ionic Structures in Complexes
In strongly interacting hydrogen-bonded complexes, the proton from the hydrogen halide can be partially or fully transferred to the acceptor molecule. This leads to the formation of proton-shared or ionic-pair structures. wisconsin.edujh.edursc.org The degree of proton transfer exists on a continuum, and its characterization is a key aspect of understanding strong hydrogen bonds. nih.gov
The complex between ammonia and hydrogen bromide is a prime example where the nature of the interaction is highly sensitive to the environment. jh.eduscribd.com While it is a hydrogen-bonded complex in the gas phase, the anionic dimer, (NH₄⁺Br⁻)⁻, is found to be a proton-transferred species. jh.eduscilit.com This indicates a low barrier to proton transfer.
Similarly, studies of fluoropyridine-HBr complexes show that stronger complexes exhibit characteristics of proton-transfer structures, especially in simulated solvent environments. wisconsin.edu The extent of proton transfer can be inferred from spectroscopic data and is supported by theoretical calculations. wisconsin.edu The transition from a neutral hydrogen-bonded complex (B⋯H-Br) to an ionic salt (BH⁺⋯Br⁻) represents a fundamental acid-base reaction at the molecular level, and complexes of this compoundprovide valuable systems for studying this process. wisconsin.edujh.edu
Reaction Mechanisms and Dynamics Involving 79br Hydrogen Bromide
Electrophilic Addition Reactions of (79Br)Hydrogen Bromide
(79Br)Hydrogen bromide adds across the carbon-carbon double and triple bonds of alkenes and alkynes through an electrophilic addition mechanism. This reaction is a cornerstone of synthetic organic chemistry, providing a direct route to bromoalkanes and bromoalkenes. The mechanism, regioselectivity, and stereochemistry of these reactions are dictated by the nature of the substrate and the reaction conditions.
In polar solvents, the hydrobromination of alkenes proceeds via an ionic pathway. The electron-rich π bond of the alkene acts as a nucleophile, attacking the partially positive hydrogen atom of the polarized (79Br)HBr molecule. This initial step is rate-determining and results in the formation of a carbocation intermediate and a bromide ion (79Br⁻). libretexts.orgmanac-inc.co.jp In the subsequent step, the bromide ion acts as a nucleophile and rapidly attacks the electron-deficient carbocation, forming the final bromoalkane product. manac-inc.co.jpmasterorganicchemistry.com
The mechanism can be summarized in two principal steps:
Protonation of the π bond : The alkene's π electrons attack the hydrogen of (79Br)HBr, leading to the formation of a carbocation and a bromide anion. This step follows the principle of carbocation stability.
Nucleophilic attack by bromide : The (79Br)⁻ anion attacks the carbocation, forming a new carbon-bromine bond. rsc.org
Hydrobromination of alkynes follows a similar electrophilic addition mechanism. The initial addition of (79Br)HBr to an alkyne yields a vinylic carbocation, which is then attacked by the bromide ion to form a bromoalkene. manac-inc.co.jp If an excess of (79Br)HBr is present, a second addition reaction can occur, typically yielding a gem-dibromoalkane, where both bromine atoms are attached to the same carbon. manac-inc.co.jp However, the addition to alkynes is generally slower than to alkenes because vinylic carbocations are less stable than their alkyl counterparts. manac-inc.co.jp
| Step | Description | Reactants | Intermediate | Product |
|---|---|---|---|---|
| 1 (Rate-Determining) | Electrophilic attack of alkene π bond on H of HBr | Alkene, (79Br)HBr | Carbocation, (79Br)⁻ | - |
| 2 (Fast) | Nucleophilic attack of bromide ion on carbocation | Carbocation, (79Br)⁻ | - | Bromoalkane |
The regioselectivity of electrophilic addition of (79Br)HBr to unsymmetrical alkenes and alkynes is governed by Markovnikov's rule . This rule states that the hydrogen atom adds to the carbon of the double or triple bond that already has the greater number of hydrogen atoms. wikipedia.org The underlying principle is the formation of the most stable carbocation intermediate during the rate-determining step. The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.orgwikipedia.org Therefore, the bromine atom will preferentially add to the more substituted carbon atom.
In certain cases, the initially formed carbocation can undergo rearrangement via a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. This can lead to the formation of a product that is not predicted by a direct application of Markovnikov's rule.
From a stereochemical perspective, the carbocation intermediate is planar (sp² hybridized). The subsequent attack by the bromide ion can occur from either face of the plane with equal probability. If the addition reaction creates a new stereocenter and no other stereocenters are present in the molecule, a racemic mixture of enantiomers (both syn and anti addition products) will be formed. researchgate.net If a stereocenter already exists in the alkene, the addition will result in a mixture of diastereomers.
Free Radical Chain Reactions and Radical Additions of (79Br)Hydrogen Bromide
In the presence of peroxides (ROOR), UV light, or other radical initiators, the addition of (79Br)HBr to alkenes proceeds through a free-radical chain reaction mechanism. libretexts.orgaip.org This pathway leads to a reversal of regioselectivity compared to the electrophilic addition, a phenomenon known as the anti-Markovnikov or peroxide effect. researchgate.netyoutube.com This radical pathway is significantly faster than the ionic alternative when initiators are present. manac-inc.co.jp
The free-radical mechanism consists of three distinct stages:
Initiation : This stage involves two steps. First, the weak oxygen-oxygen bond of the peroxide undergoes homolytic cleavage upon heating or irradiation to form two alkoxy radicals (RO•). masterorganicchemistry.comosti.gov Second, the highly reactive alkoxy radical abstracts a hydrogen atom from a (79Br)HBr molecule to generate a bromine radical (79Br•) and a molecule of alcohol (ROH). masterorganicchemistry.comlumenlearning.com
Propagation : This is a two-step cycle. First, the bromine radical adds to the alkene's double bond. This addition occurs at the less substituted carbon to form the more stable (tertiary or secondary) carbon-centered radical. libretexts.orgmasterorganicchemistry.com Second, this carbon radical abstracts a hydrogen atom from another molecule of (79Br)HBr, forming the alkyl bromide product and regenerating a bromine radical, which can then continue the chain reaction. masterorganicchemistry.comyoutube.com
Termination : The chain reaction is terminated when any two radical species combine to form a stable, non-radical molecule. osti.gov This is a rare event due to the low concentration of radicals.
This radical addition is specific to HBr; it is not effective with HF, HCl, or HI due to unfavorable bond energies in the propagation steps. libretexts.orgyoutube.com
| Feature | Electrophilic Addition | Free Radical Addition |
|---|---|---|
| Conditions | Polar solvent, absence of radical initiators | Presence of peroxides (ROOR) or UV light |
| Mechanism | Ionic, involves carbocation intermediate | Radical chain reaction, involves radical intermediates |
| Intermediate | Carbocation | Bromine radical, Carbon radical |
| Regioselectivity | Markovnikov (Br adds to more substituted carbon) | Anti-Markovnikov (Br adds to less substituted carbon) |
| Stereochemistry | Mixture of syn and anti addition | Mixture of syn and anti addition (not stereoselective) researchgate.net |
Hydrogen Atom Abstraction Reactions with (79Br)Hydrogen Bromide
Hydrogen atom abstraction is a key elementary step in the free-radical reactions involving (79Br)HBr. wikipedia.org This process, also known as hydrogen atom transfer (HAT), involves the removal of a neutral hydrogen atom from a substrate by a radical species. wikipedia.org
In the context of the anti-Markovnikov addition of (79Br)HBr to alkenes, two critical hydrogen abstraction events occur:
In the initiation phase , an alkoxy radical (RO•), generated from the peroxide initiator, abstracts a hydrogen atom from (79Br)HBr. This is a highly efficient process that forms a stable alcohol (R-OH) and the crucial bromine radical (79Br•) needed to start the propagation cycle. masterorganicchemistry.comlumenlearning.com
In the second step of the propagation phase , the carbon-centered radical formed after the addition of the bromine radical to the alkene abstracts a hydrogen atom from another molecule of (79Br)HBr. youtube.com This step yields the final anti-Markovnikov bromoalkane product and regenerates the bromine radical (79Br•), which continues the chain. masterorganicchemistry.comyoutube.com
The selectivity and rate of hydrogen abstraction by bromine radicals from other substrates, such as alkanes, are influenced by the stability of the resulting carbon-centered radical. Bromination is highly regioselective, preferentially abstracting tertiary hydrogens over secondary and primary ones, because the transition state for this endothermic process closely resembles the radical intermediate. libretexts.org
Mechanisms of Bromination and Halogen Exchange Reactions Mediated by (79Br)Hydrogen Bromide
This compoundcan be used as a source of bromine for bromination reactions when combined with a suitable oxidizing agent. This method avoids the direct use of hazardous elemental bromine by generating it in situ. manac-inc.co.jp Oxidants such as hydrogen peroxide (H₂O₂) or potassium bromate (B103136) (KBrO₃) can oxidize the bromide ion from (79Br)HBr to elemental bromine (79Br₂). researchgate.netreddit.com
The general reaction with an oxidant can be represented as: 2 (79Br)HBr + [O] → (79Br)₂ + H₂O
Once generated, the elemental bromine can then participate in various bromination reactions, such as the electrophilic aromatic substitution of activated arenes or the bromination of ketones. The ability to control the concentration of bromine by adjusting the amount of oxidant allows for milder reaction conditions and can reduce the formation of side products compared to using bulk elemental bromine. researchgate.net
While hydrogen bromide is a key reagent in many bromination processes, its direct role in mediating halogen exchange reactions (e.g., converting an alkyl chloride to an alkyl bromide) is not a standard synthetic method. Halogen exchange reactions, such as the Finkelstein reaction, typically involve the use of metal halide salts in a suitable solvent and proceed via nucleophilic substitution mechanisms. wikipedia.orgnih.gov (79Br)HBr would not typically be used for this purpose as it is a strong acid and would likely lead to elimination or other side reactions rather than a clean substitution.
Photodissociation Dynamics of Adsorbed (79Br)Hydrogen Bromide
The study of the photodissociation of molecules adsorbed on surfaces provides insight into surface-mediated chemical dynamics, including energy transfer and caging effects. When (79Br)HBr adsorbed on a surface, such as lithium fluoride (B91410) (LiF) or large argon (Ar) clusters, is irradiated with ultraviolet (UV) light, the H-Br bond breaks. aip.orgaip.org
Computer simulations and experimental studies of HBr photodissociation on a LiF(001) surface show that upon UV excitation (e.g., at 193 nm), the molecule dissociates into a hydrogen atom (H) and a bromine atom (79Br) in either its ground (²P₃/₂) or excited (²P₁/₂) spin-orbit state. aip.org The presence of the surface has been found to have a minimal effect on the kinetic energy distribution of the ejected H atom and the Br/Br* branching ratio compared to the gas phase. aip.org However, the angular distribution of the H fragment can be influenced by scattering off the surface or co-adsorbed molecules. aip.org
Studies on large rare gas clusters (like Arₙ) reveal a phenomenon known as the "cage effect". rsc.orgaip.org When HBr is adsorbed on the surface of such a cluster, photodissociation can result in two outcomes:
Direct cage exit : The light H atom escapes the cluster with minimal energy loss. rsc.org
Complete caging : The H atom is trapped by the surrounding rare gas atoms, losing nearly all its kinetic energy through collisions. rsc.org
The efficiency of this caging depends on the nature of the rare gas, with heavier atoms like Xenon providing a weaker cage effect than lighter ones like Neon. rsc.org The adsorption site also plays a role; HBr adsorbed at a vacancy can lead to stronger encapsulation and a more pronounced cage effect compared to adsorption on a smooth part of the cluster surface. aip.org
Catalytic Roles and Mechanisms of this compoundin Chemical Transformations
Hydrogen bromide (HBr), including the specific isotopic form (79Br)Hydrogen bromide, serves as a versatile and effective catalyst or co-catalyst in a variety of industrial and laboratory-scale chemical transformations. Its potent acidic nature and the unique properties of the bromide ion allow it to participate in diverse reaction mechanisms, including acid catalysis, redox cycles, and free-radical chain reactions. While most of the chemical literature does not differentiate between bromine isotopes, the mechanisms described are fundamentally applicable to (79Br)HBr. Its catalytic activity is crucial for promoting more efficient and selective synthesis pathways for a wide range of compounds.
Acid Catalysis
The strong Brønsted acidity of hydrogen bromide is a primary driver of its catalytic function. It readily donates a proton to various organic substrates, thereby activating them for subsequent reactions. This mode of catalysis is fundamental in several large-scale industrial processes.
Key Transformations:
Isomerization: HBr can catalyze the rearrangement of molecular structures, such as the isomerization of alkanes or alkenes, by protonating the substrate to form a carbocation intermediate which can then undergo skeletal rearrangement.
Alkylation: In petrochemical synthesis, HBr can facilitate the alkylation of aromatic compounds or isoparaffins by generating reactive carbocation species from alkenes or other alkylating agents.
Esterification: While stronger acids are more common, HBr can catalyze the formation of esters from carboxylic acids and alcohols by protonating the carbonyl oxygen of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol.
The general mechanism for HBr-catalyzed reactions involves the initial protonation of the substrate, which generates a highly reactive intermediate. This intermediate then proceeds through the desired transformation, and the catalyst is regenerated upon deprotonation in the final step of the reaction sequence.
Catalysis via In Situ Generation of Reactive Bromine Species
This compoundcan act as a precursor in catalytic systems where it is converted in situ to a more reactive electrophilic bromine species. This is particularly evident in oxidative bromination reactions.
In these systems, an oxidant is used to convert bromide ions (from HBr) into elemental bromine (Br₂) or hypobromous acid (HBrO). These species are potent electrophiles that can readily brominate a variety of substrates, especially activated aromatic rings. The hydrogen bromide is consumed in the generation of the active brominating agent but is often regenerated as a byproduct of the subsequent electrophilic substitution step, allowing it to re-enter the catalytic cycle.
A notable mechanism involves the photocatalytic oxidation of HBr. For instance, in a heterogeneous system using an organophotocatalyst, light irradiation excites the catalyst, which then oxidizes the bromide ion (Br⁻) to generate bromine (Br₂). Concurrently, a co-catalytic cycle can reduce oxygen to produce hydrogen peroxide (H₂O₂). The in situ generated Br₂ and H₂O₂ can then react to form the highly electrophilic HBrO, which effectively brominates arenes.
| Reaction Type | Substrate | Role of (79Br)HBr | Active Species Generated | Typical Product |
|---|---|---|---|---|
| Photocatalytic Bromination | Arenes (e.g., Anisole) | Precursor to active brominating agent | Br₂, HBrO | Bromoarenes (e.g., p-Bromoanisole) |
| HBr/Oxidant System | Activated Aromatics | Source of bromide for in situ oxidation | Br₂ | Brominated Aromatics |
Role in Free-Radical Chain Reactions
In the presence of radical initiators such as organic peroxides, this compoundaddition to alkenes proceeds via a free-radical chain mechanism rather than the typical electrophilic addition. This "peroxide effect" famously reverses the regioselectivity of the addition, leading to the anti-Markovnikov product.
The catalytic role of HBr is central to the propagation of the radical chain:
Initiation: The process begins with the homolytic cleavage of the weak O-O bond in the peroxide initiator (ROOR) by heat or light, forming two alkoxy radicals (RO•). This highly reactive radical then abstracts a hydrogen atom from an HBr molecule to generate a bromine radical (Br•).
Propagation:
The bromine radical (Br•) adds to the alkene's double bond. This addition occurs at the less substituted carbon, resulting in the formation of a more stable (secondary or tertiary) carbon radical at the more substituted position.
This carbon radical then abstracts a hydrogen atom from another HBr molecule, forming the final alkyl bromide product and regenerating a bromine radical (Br•).
Termination: The chain reaction concludes when two radicals combine.
In this sequence, HBr is a crucial reagent that sustains the catalytic cycle by providing the hydrogen atom to the carbon radical and regenerating the bromine radical carrier.
| Reaction Stage | Mechanism Step | Function of (79Br)HBr |
|---|---|---|
| Initiation | RO• + HBr → ROH + Br• | Source of bromine radical (Br•) |
| Propagation | R₂C•-CH₂Br + HBr → R₂CH-CH₂Br + Br• | Hydrogen atom donor; regenerates the bromine radical |
Co-catalytic and Promoter Roles
Beyond acting as the primary catalyst, (79Br)HBr or its constituent bromide ion can function as a co-catalyst or promoter in complex catalytic systems, particularly those involving transition metals. For example, in the hydrogenation of CO₂ to light olefins using an FeMnK/YNa catalyst, the presence of bromide (from KBr) plays a pivotal role. The bromide additive was found to aid in the reduction of the iron phase, enhance catalyst carburization to produce more active iron carbide species, and improve the dispersion of the active phase. The high electronegativity of bromine also moderates the electronic effects of the potassium promoter, leading to a higher selectivity for desired low-carbon olefins.
Advanced Methodologies and Research Applications of 79br Hydrogen Bromide
Application of (79Br)Hydrogen Bromide in Laser Systems Research
(79Br)HBr is a crucial component in certain types of gas lasers, particularly copper-hydrogen bromide lasers (Cu-HBrL). The performance of these lasers is highly dependent on the purity of the HBr gas and the characteristics of the electrical discharge within the laser cavity.
The presence of impurities in hydrogen bromide gas can significantly degrade the performance of a Cu-HBrL. A study has demonstrated the effectiveness of a fractional distillation technique to purify HBr gas for this application. The process involves a two-step distillation at temperatures of -196°C and -20°C, which has been shown to effectively suppress residual impurities. mit.eduresearchgate.net
The purity of the HBr gas was verified by comparing the mass spectrograph of the gas before and after distillation using a quadrupole mass spectrometer. The use of purified HBr gas resulted in a significant improvement in laser performance, with a more than 37% increase in the laser average output power (from 40 W to 55 W) being observed. researchgate.net This enhancement is attributed to the reduction of impurities that can interfere with the laser's operational mechanism.
| HBr Gas | Average Output Power (W) | Improvement (%) |
|---|---|---|
| Undistilled | 40 | - |
| Distilled | 55 | >37 |
The electrical discharge characteristics within a Cu-HBrL are fundamental to its operation and are directly influenced by the purity of the HBr gas. The improvement in laser performance with purified HBr is linked to an increased average electrical energy coupling to the discharge. researchgate.net This leads to an increased laser gain and a larger gain volume, which in turn results in higher laser output power and a larger beam diameter. mit.eduresearchgate.net
Lasing in HgBr lasers, which operate on the B–X transition of HgBr, is achieved by dissociating HgBr2 vapor through electron collision in a transverse electric discharge. nih.gov The characteristics of this discharge, including preionization electron density and electrode configuration, are critical for optimizing laser energy and efficiency. wikipedia.org
Photocatalytic Generation and Reactions Utilizing (79Br)Hydrogen Bromide
Photocatalysis offers a green and efficient pathway for chemical synthesis. (79Br)HBr is a key reagent in several photocatalytic reactions, including bromination and hydrogen generation.
One approach involves the heterogeneous organophotocatalytic oxidation of HBr coupled with oxygen reduction to produce Br2 and H2O2, which then act as effective brominating agents for arenes. hw.ac.uk In another application, photocatalytic oxidative benzylic bromination with HBr and hydrogen peroxide (H2O2) provides a green route for synthesizing benzyl (B1604629) bromides. nist.govaip.org The efficiency of these reactions is influenced by factors such as light intensity and the molar ratios of the reactants. nist.govaip.org
| Light Intensity (W) | DCT Conversion (%) | DCBB Selectivity (%) |
|---|---|---|
| 48 | 80.1 | 85.2 |
| 67 | 88.9 | 86.5 |
| 87 | 92.3 | 87.1 |
| 104 | 92.5 | 86.9 |
Furthermore, HBr has been utilized in dye-sensitized photoelectrosynthesis cells for hydrogen gas (H2) production through HBr splitting. nih.gov In this system, a RuII polypyridyl complex acts as a photocatalyst for bromide oxidation, leading to sustained photocurrents and H2 production under white-light illumination. nih.gov Silver bromide (AgBr) has also been investigated as a photocatalyst for hydrogen generation from a methanol/water solution under UV illumination. science.govnih.gov
Spectroscopic Techniques for In Situ Reaction Monitoring with (79Br)
The unique nuclear properties of the 79Br isotope make it an excellent probe for in situ reaction monitoring using spectroscopic techniques. 79Br Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has emerged as a practical tool for kinetic analysis of reactions where the bromide ion is produced. nih.gov This technique allows for real-time monitoring of reaction progress and has been successfully applied to study reactions such as the Menschutkin reaction and Heck coupling processes. nih.gov The kinetic data obtained from 79Br NMR are consistent with those from traditional 1H NMR spectroscopy. nih.gov
In situ spectroscopy is invaluable for studying transient and labile intermediate species whose concentrations might change during offline analysis. nih.gov Various spectroscopic methods, including mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy, can be adapted for in situ monitoring. nih.gov These techniques provide real-time information on reaction progress and can be used in conjunction with offline methods like gas chromatography (GC) and liquid chromatography (LC) for comprehensive reaction analysis. nih.gov
Integration of Computational and Experimental Approaches in this compoundResearch
The combination of computational modeling and experimental investigation provides a powerful approach to understanding the properties and reactivity of (79Br)HBr. Theoretical calculations, such as ab initio molecular orbital theory and density functional theory, are used to predict molecular structures, vibrational frequencies, and reaction pathways. nih.govaip.org These computational results can then be validated and refined through experimental techniques like rotational spectroscopy and mass spectrometry.
For instance, a combined experimental and theoretical study of the HBr+ + CH4 system utilized a guided ion-beam apparatus for experimental measurements and reaction dynamics simulations with a machine learning potential for theoretical analysis. This integrated approach provided a detailed understanding of the reaction channels and their energy dependence. Similarly, the kinetics of the CH3 + HBr reaction have been studied over a wide temperature range using both a flow apparatus with mass spectrometric detection and quasiclassical trajectory calculations, showing excellent agreement between experimental and theoretical results.
The nature of the complex formed between pyridine (B92270) and hydrogen bromide has also been investigated through a combination of pulsed-jet, Fourier-transform microwave spectroscopy and ab initio calculations. This dual approach allowed for the determination of the complex's geometry and an understanding of the contributions of hydrogen-bonded and ion-pair structures.
| Temperature (K) | k(exp) (cm3 molecule−1 s−1) | k(QCT) (cm3 molecule−1 s−1) |
|---|---|---|
| 225 | 1.10E-12 | 8.25E-13 |
| 298 | 9.10E-13 | 8.60E-13 |
| 500 | 8.50E-13 | 8.90E-13 |
| 960 | 1.40E-12 | 1.52E-12 |
Compound-Specific Isotope Analysis (CSIA) for Brominated Compounds
Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to determine the isotopic composition of individual compounds in a mixture. This method is particularly valuable for elucidating the sources, transformation pathways, and environmental fate of brominated organic compounds. aip.org By measuring the stable isotope ratios of elements such as carbon, hydrogen, and bromine within these compounds, researchers can gain insights into the biogeochemical processes they undergo.
The development of gas chromatography coupled with multicollector inductively coupled plasma mass spectrometry (GC/MC/ICPMS) has significantly advanced the application of CSIA for the stable isotope analysis of brominated compounds. aip.org This technique allows for precise measurements of bromine isotope ratios (δ81Br), which can be used to track debromination processes and other degradation mechanisms. The integration of carbon (δ13C) and bromine isotope data provides a more comprehensive understanding of reaction pathways, aiding in environmental forensics and the management of organobrominated pollutants.
Future Research Directions in 79br Hydrogen Bromide Studies
Development of Novel Spectroscopic Probes for (79Br) Systems
The development of advanced spectroscopic techniques is crucial for elucidating the subtle influences of isotopic composition on molecular properties and reactivity. For (79Br) systems, future research is focused on enhancing the sensitivity and applicability of existing methods and pioneering new ones.
One promising area is the advancement of 79Br Nuclear Magnetic Resonance (NMR) spectroscopy . While 79Br NMR has been effectively used to monitor reactions producing the bromide ion nih.govresearchgate.net, future work aims to overcome its limitations, such as issues with solvent choice and line broadening effects. nih.govresearchgate.net The development of new pulse sequences and higher-field magnets could significantly improve the resolution and sensitivity of 79Br NMR, allowing for the study of a wider range of chemical environments and reaction kinetics.
Furthermore, the integration of computational techniques with spectroscopy is a significant trend. spectroscopyonline.com Artificial intelligence and machine learning algorithms can be employed to deconvolve complex spectroscopic data, identifying subtle isotopic shifts and patterns that are not apparent through conventional analysis. spectroscopyonline.com Ultrafast spectroscopy techniques, capable of observing molecular dynamics on the femtosecond timescale, also present a powerful tool. spectroscopyonline.com Applying these methods to (79Br)HBr could provide unprecedented insights into its photochemical and reactive dynamics, such as photodissociation on surfaces. spectroscopyonline.comscience.gov
Future research could focus on developing dedicated instruments that combine multiple spectroscopic methods, such as Raman spectroscopy and laser-induced breakdown spectroscopy (LIBS), to provide a more comprehensive analysis of (79Br)-containing systems. mdpi.com
Table 1: Potential Advancements in Spectroscopic Probes for (79Br) Systems
| Spectroscopic Technique | Current Application/Limitation | Future Research Direction | Potential Impact |
|---|---|---|---|
| 79Br NMR Spectroscopy | Kinetic analysis of bromide production; solvent limitations. nih.govresearchgate.net | Higher-field magnets, novel pulse sequences, improved data processing. | Enhanced sensitivity and resolution for studying complex reaction mechanisms. |
| Ultrafast Spectroscopy | General observation of rapid molecular dynamics. spectroscopyonline.com | Application to (79Br)HBr photodissociation and reaction dynamics. | Real-time observation of isotopic effects in chemical reactions. |
| Computational Spectroscopy | General data analysis and pattern recognition. spectroscopyonline.com | AI/ML algorithms tailored for interpreting isotopic spectroscopic data. | Deconvolution of complex spectra and prediction of molecular behavior. |
| Hyphenated Techniques | General use in explosives detection (e.g., Raman, LIBS). mdpi.com | Combined spectroscopic systems for multi-modal analysis of (79Br) systems. | Comprehensive characterization of materials and environments containing (79Br)HBr. |
Exploration of (79Br)Hydrogen Bromide in Emerging Quantum Technologies
The unique quantum mechanical properties of specific isotopes are increasingly being harnessed for emerging quantum technologies. While still a nascent field of inquiry, this compoundpossesses characteristics that make it a candidate for future exploration in quantum computing and quantum sensing.
Quantum computers leverage the principles of quantum mechanics to perform calculations at speeds unattainable by classical computers. harvard.edu One approach involves using molecules as quantum bits, or "qubits," the fundamental units of quantum information. harvard.edu Polar molecules, such as hydrogen bromide, are of particular interest due to their rotational and vibrational states which can be controlled with external electric fields. The specific isotopic composition of (79Br)HBr results in a unique set of energy levels and a distinct nuclear spin (I=3/2) for the 79Br nucleus, which could be exploited to encode and manipulate quantum information.
Researchers are exploring the use of trapped ions and molecules for quantum computation. youtube.com The ability to trap and control individual (79Br)HBr molecules, potentially using optical tweezers, would be a critical step toward building a molecular quantum computer. harvard.edu The interactions between these trapped molecules could be used to create quantum logic gates, the building blocks of quantum circuits. harvard.edu
In the realm of quantum materials, compounds containing bromine, such as chromium sulfide (B99878) bromide, have been identified as having potential for magnetic switching and information storage in multiple forms. scitechdaily.commedium.com While not a direct application of (79Br)HBr, this research highlights the importance of bromine's properties in the development of new quantum materials. Future studies could investigate how incorporating isotopically pure (79Br)HBr into such material synthesis might influence their quantum properties.
Table 2: Potential Roles of (79Br)HBr in Quantum Technologies
| Quantum Technology Area | Relevant Property of (79Br)HBr | Potential Application | Research Goal |
|---|---|---|---|
| Quantum Computing | Distinct rotational/vibrational energy levels, nuclear spin of 79Br. | Molecular qubit for encoding quantum information. | Develop methods to trap and control single (79Br)HBr molecules and use their quantum states for computation. harvard.eduyoutube.com |
| Quantum Simulation | Well-defined molecular structure and interactions. | Simulating other complex quantum systems. aps.org | Use arrays of (79Br)HBr molecules to model and understand the behavior of other quantum materials. |
| Quantum Materials | Isotopic purity. | Precursor for synthesis of novel quantum materials. | Investigate the effect of isotopic enrichment on the magnetic and electronic properties of bromine-containing materials. scitechdaily.com |
Advanced Theoretical Modeling of Complex Chemical Environments Involving (79Br)
Theoretical and computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. For (79Br)Hydrogen bromide, advanced theoretical modeling is essential for interpreting experimental data and exploring its properties in environments that are difficult to study empirically.
Future research will focus on developing more accurate potential energy surfaces for (79Br)HBr and its interactions with other molecules and surfaces. Current models have been used to study the photodissociation dynamics of HBr adsorbed on surfaces like lithium fluoride (B91410) (LiF). science.gov By refining these models to explicitly account for the mass and nuclear properties of the 79Br isotope, a more precise understanding of the dissociation pathways and energy distributions of the fragments can be achieved.
Quantum computational chemistry is an emerging field that promises to solve complex chemical problems that are intractable for classical computers. aps.org As quantum computers develop, they could be used to perform highly accurate calculations of the electronic structure and dynamics of (79Br)HBr in complex environments, such as in solution or at the interface of materials. ahb-lab.com This could lead to breakthroughs in understanding solvation effects, reaction mechanisms, and catalytic processes involving hydrogen bromide.
Furthermore, multiscale modeling approaches, which combine high-level quantum mechanical calculations for the reactive center with classical or continuum models for the surrounding environment, will be crucial. These hybrid models can provide a balance between accuracy and computational cost, enabling the simulation of (79Br)HBr in large, complex systems like biological macromolecules or atmospheric aerosols.
Table 3: Directions in Theoretical Modeling of (79Br)HBr
| Modeling Approach | Focus Area | Objective |
|---|---|---|
| High-Accuracy Potential Energy Surfaces | Photodissociation, reaction dynamics. | Accurately predict product yields and energy distributions, incorporating isotopic effects. science.gov |
| Quantum Computational Chemistry | Electronic structure, molecular properties. | Achieve exact solutions to the Schrödinger equation for (79Br)HBr in complex systems. aps.orgahb-lab.com |
| Multiscale Modeling | Solvation, heterogeneous chemistry. | Simulate the behavior of (79Br)HBr in realistic, large-scale environments like aerosols and solutions. |
| Vibrational Analysis | Spectroscopic prediction. | Calculate isotopic shifts in vibrational frequencies to aid in the interpretation of experimental spectra. science.gov |
Investigation of (79Br) Isotopic Tracers in Environmental and Atmospheric Chemistry Models
Isotopic tracers are invaluable tools for tracking the sources, transport, and fate of substances in the environment. hutton.ac.ukgw-project.org The stable isotopes of bromine, 79Br and 81Br, have nearly equal natural abundance. youtube.comwikipedia.org Variations in their ratio (δ81Br) can provide fingerprints for different sources and processes. Future research will increasingly incorporate (79Br)HBr into environmental and atmospheric models to better constrain the bromine cycle.
In atmospheric chemistry, hydrogen bromide is a key reservoir species for reactive bromine radicals (Br and BrO), which play a significant role in tropospheric and stratospheric ozone depletion. copernicus.orgnoaa.gov The sources of atmospheric bromine include sea salt aerosols, biomass burning, and the degradation of organobromine compounds like methyl bromide (CH3Br). copernicus.orgresearchgate.net By measuring the isotopic composition of HBr and other bromine species in the atmosphere, it may be possible to differentiate between these sources.
Future research will involve:
Characterizing Isotopic Signatures: Systematically measuring the 79Br/81Br ratio in various natural and anthropogenic sources of bromine to build a comprehensive library of isotopic fingerprints.
Laboratory Studies of Fractionation: Investigating the kinetic isotope effects associated with key atmospheric reactions of (79Br)HBr, such as its reaction with the hydroxyl radical (OH) and its uptake onto aerosols. This will allow for a more accurate interpretation of ambient isotopic measurements.
Incorporation into Global Models: Integrating bromine isotope chemistry into global atmospheric chemical transport models, such as GEOS-Chem. copernicus.org This will enable a more quantitative assessment of the bromine budget and its impact on atmospheric oxidants. copernicus.org
The use of isotopically labeled tracers, such as deliberately released (79Br)HBr in controlled field studies, could also provide direct information on atmospheric transport and deposition processes. iaea.org Such studies, while challenging, would offer a powerful method for validating and improving atmospheric models.
Table 4: Application of (79Br) as an Environmental and Atmospheric Tracer
| Research Area | Methodology | Scientific Goal |
|---|---|---|
| Source Apportionment | Isotope Ratio Mass Spectrometry (IRMS) of ambient samples. | Differentiate between natural and anthropogenic sources of atmospheric bromine. researchgate.net |
| Reaction Pathway Analysis | Laboratory kinetic studies and photochemical experiments. | Quantify isotopic fractionation during key atmospheric reactions of HBr. |
| Atmospheric Modeling | Inclusion of bromine isotope schemes in global chemical transport models. | Improve constraints on the global bromine budget and its impact on ozone chemistry. copernicus.org |
| Tracer Studies | Controlled release experiments and environmental monitoring. | Track the transport and fate of bromine compounds in specific ecosystems or atmospheric plumes. iaea.orgmdpi.com |
Q & A
Q. What are the isotopic characteristics of hydrogen bromide (HBr) and their implications for experimental design?
Hydrogen bromide comprises two stable isotopes: 79Br (50.69% natural abundance) and 81Br (49.31%). The isotopic ratio (79Br/81Br) is critical for nuclear quadrupole resonance (NQR) and mass spectrometry (MS) analyses. For example, in MS, bromide ions produce distinct isotopic patterns (e.g., m/z 79/79, 79/81, and 81/81 for Br₂) that aid identification . In synthesis, isotopic enrichment (e.g., 94 mol% 79Br) requires gravimetric dilution of certified reference materials to ensure purity . Researchers must account for natural isotopic distributions during quantification to avoid biases in tracer studies or reaction kinetics .
Q. How can spectroscopic methods characterize the vibrational and geometric properties of HBr?
Fourier-transform infrared (FTIR) spectroscopy and laser-based saturation techniques resolve HBr's vibrational modes (e.g., ν₁ stretching at ~2559 cm⁻¹) and rotational constants. High-resolution CO₂ laser spectroscopy enables Doppler-free measurements of hyperfine splitting in isotopologues like CH₃⁷⁹Br and CH₃⁸¹Br, achieving sub-MHz precision for molecular parameterization . NIST data provide reference geometries, including bond lengths (1.414 Å for H–Br) and dipole moments (0.827 D), essential for computational modeling .
Q. What thermodynamic data are critical for modeling HBr-involved reactions?
Key thermodynamic parameters include:
- Standard enthalpy of formation (ΔfH°): -36.3 kJ/mol (gas phase).
- Bond dissociation energy: ~366 kJ/mol.
- Entropy (S°): 198.7 J/mol·K (gas phase). These values, sourced from NIST and calorimetric studies, inform reaction equilibrium calculations (e.g., HBr dissociation in aqueous media) and kinetic simulations .
Advanced Research Questions
Q. What challenges arise in solid-state NMR studies of 79Br-containing compounds?
79Br (spin 3/2) exhibits large quadrupole moments (~300 mb), leading to broad spectral lines (e.g., 16 MHz linewidths in MAPbBr₃) and low signal-to-noise ratios. Advanced techniques like WURST-QCPMG and frequency-stepped acquisition reduce experimental time from days to minutes while resolving quadrupolar coupling constants (CQ = 5–17.5 MHz) and asymmetry parameters (η = 0–0.86) . For example, butyl-triphenylphosphonium bromide shows CQ = 11.3 MHz and η = 0.5 under static NMR conditions .
Q. How is 79Br utilized as a tracer in environmental and hydrological studies?
Spiked 79Br solutions monitor groundwater flow and contaminant transport by tracking isotopic ratio shifts (79Br/81Br) via high-precision ICP-MS or ion chromatography. Key parameters include tracer breakthrough curves and retardation factors, which require blank correction using 79Br-enriched internal standards to mitigate matrix effects .
Q. What methodological improvements address interferences in bromide ion quantification?
Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) with Hypercarb columns separates Br⁻ from phosphonic acid (m/z 81) interference. Quantification relies on the 81Br trace (quantifier) and 79Br trace (qualifier), as MS/MS fragmentation is unavailable. Isotope dilution using 13C-labeled analogs improves accuracy in complex matrices like cereals .
Q. How does NQR spectroscopy elucidate hydrogen bonding in HBr-containing crystals?
79Br NQR frequencies (10–25 MHz) correlate with hydrogen-bond strength in amino acid hydrobromides. For example, sarcosine hydrobromide (Sar·HBr) exhibits a single NQR line, while disarcosine hydrobromide ((Sar)₂·HBr) shows two distinct 79Br signals due to inequivalent hydrogen-bonding environments (two vs. three N–H···Br interactions) . Temperature-dependent NQR data (e.g., ν(79Br) = f(T) power series) reveal phase transitions and lattice dynamics .
Q. Can ab initio calculations predict 79Br NQR frequencies in brominated compounds?
RHF/6-311+G(d) calculations of valence p-orbital populations (13p and 14p components) yield NQR frequency estimates with <5% deviation from experimental values. Electron correlation methods (e.g., MP2) do not significantly improve accuracy, suggesting NQR parameters depend on localized electron density rather than full valence shells .
Q. How do hyperfine interactions in EPR spectroscopy inform radical structures involving Br?
In triphenylarsine bromide radicals (Ph₃AsBr), 79Br hyperfine coupling tensors (ρs = 0.02, ρp = 0.24) reveal spin density distribution, aiding mechanistic studies of halogen-centered radicals in radiation chemistry .
Q. How are data contradictions resolved in NMR studies of bromide salts?
Conflicting quadrupole coupling constants (CQ) in organic bromides (e.g., emimBr vs. bmimBr) arise from symmetry differences. Dynamic nuclear polarization (DNP) and parametric modeling (e.g., QUEST software) reconcile discrepancies by accounting for crystal packing and cation-anion interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
